molecular formula C23H18N4O2S B293691 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293691
M. Wt: 414.5 g/mol
InChI Key: PAPFGADYYYCSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas of study. This compound is a member of the triazolo-thiadiazole family and has a unique structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in cells. For example, the anti-cancer activity of this compound is thought to be due to its ability to inhibit the activity of specific enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depend on its specific application. For example, the anti-cancer activity of this compound is due to its ability to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-microbial activity of this compound is due to its ability to disrupt the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique structure, which makes it an interesting target for research, and its potential applications in various areas of study. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these directions include:
1. Further studies on the mechanism of action of this compound to fully understand how it exerts its biological activity.
2. Development of more efficient synthesis methods for this compound to make it more accessible for research purposes.
3. Investigation of the potential applications of this compound in other areas of study, such as neuroscience and immunology.
4. Exploration of the structure-activity relationship of this compound to identify more potent analogs with improved biological activity.
Conclusion:
In conclusion, 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique chemical compound that has shown promising applications in various areas of scientific research. Its potential anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic activity make it an interesting target for further investigation. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 4-biphenylboronic acid, 3,4-dimethoxybenzaldehyde, and 4-amino-5-mercapto-1,2,4-triazole in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

The unique structure of 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it an interesting target for scientific research. This compound has shown potential applications in various areas of study, including medicinal chemistry, biochemistry, and pharmacology. Some of the research applications of this compound are:
1. Anti-cancer activity: 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: 6-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown anti-microbial activity against different types of bacteria and fungi.
4. Anti-diabetic activity: This compound has also shown potential anti-diabetic activity by regulating glucose metabolism.

properties

Molecular Formula

C23H18N4O2S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H18N4O2S/c1-28-19-13-12-18(14-20(19)29-2)21-24-25-23-27(21)26-22(30-23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3

InChI Key

PAPFGADYYYCSGH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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